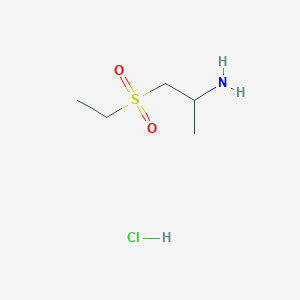
1-(Ethanesulfonyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
1-(Ethanesulfonyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO2S and its molecular weight is 187.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Ethanesulfonyl)propan-2-amine hydrochloride is a compound whose biological activity has garnered attention in recent research. It is part of a broader class of amines that have been studied for their potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known to influence its pharmacological properties. The presence of the ethyl sulfonyl moiety likely contributes to its interaction with biological targets.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | S. aureus | 10 µg/ml |
| E. faecalis | 10 µg/ml | |
| S. pyogenes | 10 µg/ml |
Antiviral Activity
The antiviral potential of compounds in the same chemical family has also been investigated. For example, certain methanesulfonamide derivatives have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), which is critical for viral replication . These findings suggest that this compound may similarly interact with viral proteins or pathways.
Case Studies
A notable case study involved the evaluation of various sulfonamide derivatives for their biological activities. The results indicated that modifications in the sulfonamide structure could enhance antibacterial and antiviral properties. Specifically, compounds with enhanced lipophilicity demonstrated improved membrane permeability and bioactivity .
Table 2: Summary of Biological Activities from Case Studies
| Compound Type | Activity Type | Observed Effect |
|---|---|---|
| Sulfonamide Derivatives | Antibacterial | Effective against Gram-positive bacteria |
| Antiviral | Inhibition of viral replication |
The mechanism by which compounds like this compound exert their biological effects may involve inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, a crucial enzyme in bacterial metabolism .
Propriétés
IUPAC Name |
1-ethylsulfonylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVGIPQKHLQWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















